
Diethyltin diiodide
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Overview
Description
Diethyltin diiodide is an organotin compound with the chemical formula (C2H5)2SnI2. It was first discovered by Edward Frankland in 1849 . This compound is part of the broader class of organotin compounds, which have significant applications in various industrial and scientific fields .
Preparation Methods
Diethyltin diiodide can be synthesized through the reaction of ethyl iodide with metallic tin. The reaction typically occurs in a sealed ampoule at temperatures ranging from 140°C to 180°C . This method was initially developed by Frankland and later refined by other chemists . Industrially, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds .
Chemical Reactions Analysis
Reactions with Organometallic Reagents
Diethyltin diiodide participates in alkylation and transmetalation reactions with organometallic compounds. Notably:
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Reaction with diethylzinc :
(C2H5)2SnI2+(C2H5)2Zn→(C2H5)4Sn+ZnI2This reaction produces tetraethyltin, a volatile liquid, and zinc iodide .
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Reaction with dimethylzinc :
(C2H5)2SnI2+(CH3)2Zn→(C2H5)2(CH3)2Sn+ZnI2This yields a mixed alkyltin compound, demonstrating the compound’s utility in synthesizing asymmetrical organotin derivatives .
These reactions highlight its role in transferring ethyl groups to other metals, a process critical in early organometallic chemistry.
Hydrolysis and Oxide Formation
Hydrolysis of this compound proceeds under controlled conditions:
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Formation of diethyltin oxide :
(C2H5)2SnI2+H2O→[(C2H5)2SnO]n+2HIThe product is typically a polymeric oxide structure (Figure 1) .
Product | Structure | Properties |
---|---|---|
Diethyltin oxide | Polymeric Sn-O-Sn ladder | Insoluble, high thermal stability |
Hydrolysis pathways are influenced by pH and solvent, often yielding complex aggregates due to tin’s propensity for oxo-cluster formation .
Derivatization to Functional Organotin Compounds
This compound serves as a precursor for diverse derivatives:
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Acetate formation :
(C2H5)2SnI2+2CH3COONa→(C2H5)2Sn(OOCCH3)2+2NaI -
Thiolate synthesis :
(C2H5)2SnI2+2RSHbase(C2H5)2Sn(SR)2+2HIThiolates exhibit applications in catalysis and polymer stabilization .
Redox and Catalytic Behavior
This compound’s iodide ligands enable redox activity:
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Reduction to hydrides :
(C2H5)2SnI2+2LiAlH4→(C2H5)2SnH2+2LiI+2AlH3The hydride derivatives are precursors for hydrostannylation reactions .
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Catalysis in polyurethane formation :
While not directly cited for this compound, related dibutyltin catalysts (e.g., dibutyltin dilaurate) accelerate urethane linkages via isocyanate-alcohol reactions .
Scientific Research Applications
Diethyltin diiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyltin diiodide involves its interaction with cellular components. Organotin compounds can act as Lewis acids, facilitating various chemical reactions . In biological systems, they can bind to DNA and proteins, disrupting cellular functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Diethyltin diiodide can be compared with other organotin compounds such as:
Dimethyltin dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Dibutyltin dichloride: Contains butyl groups and is commonly used as a catalyst in industrial processes.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
This compound is unique due to its specific ethyl groups, which influence its reactivity and applications .
Properties
CAS No. |
2767-55-7 |
---|---|
Molecular Formula |
C4H10I2Sn |
Molecular Weight |
430.64 g/mol |
IUPAC Name |
diethyl(diiodo)stannane |
InChI |
InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
MATIRGPIRARBGK-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(I)I |
Origin of Product |
United States |
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